molecular formula C13H11FN2O2 B13415358 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide CAS No. 783371-14-2

5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

Cat. No.: B13415358
CAS No.: 783371-14-2
M. Wt: 246.24 g/mol
InChI Key: NUBDTDMBVBQHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide is a chemical compound that belongs to the class of fluorinated benzamides. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a pyridinyl moiety attached to a benzamide structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce amines.

Scientific Research Applications

5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine atom and the hydroxyl group in 5-Fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide imparts unique chemical and biological properties

Properties

CAS No.

783371-14-2

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

5-fluoro-2-hydroxy-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H11FN2O2/c1-8-4-5-15-12(6-8)16-13(18)10-7-9(14)2-3-11(10)17/h2-7,17H,1H3,(H,15,16,18)

InChI Key

NUBDTDMBVBQHDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(C=CC(=C2)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.